molecular formula C12H14ClF2N3S B2486266 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216921-78-6

4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2486266
CAS No.: 1216921-78-6
M. Wt: 305.77
InChI Key: YYBQSAHYVLGUIZ-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, also known as DMF-BT-HCl, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzothiazole derivatives, which have been shown to exhibit various biological activities.

Scientific Research Applications

DNA Interaction and Cellular Applications

  • DNA Minor Groove Binding : Hoechst 33258, a compound related to 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, is known for its strong affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. Its derivatives are extensively used in biological research for DNA staining, understanding DNA interactions, and as a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological and Therapeutic Research

  • Benzothiazole Derivatives in Medicinal Chemistry : Benzothiazole derivatives, including 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole, exhibit a wide range of biological activities such as antimicrobial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. This scaffold is integral in drug design, offering a basis for developing new therapeutic agents with enhanced activities and lower toxicity (Bhat & Belagali, 2020).

Material Science and Chemical Synthesis

  • Synthetic Utilities : The versatile chemistry of benzothiazole derivatives, including the synthesis from o-phenylenediamines, highlights their significance in creating heterocyclic compounds with potential applications in material science and as intermediates in organic synthesis (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

  • Development of Therapeutic Agents : Research focusing on benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities showcases the potential of these compounds in creating alternative therapeutic agents. This includes studies on molecular docking to predict interactions with biological targets, indicating a promising avenue for drug development (Raut et al., 2020).

Anticancer Research

  • Anticancer Potentials : The anticancer activity of benzothiazole derivatives has been extensively studied, revealing that the nature and position of substituents significantly influence their efficacy. These compounds are explored for various cancer therapies, showing mechanisms like tyrosine kinase inhibition and induction of apoptosis, underscoring their potential in cancer chemotherapy (Pathak et al., 2019).

Properties

IUPAC Name

4,6-difluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3S.ClH/c1-16-2-4-17(5-3-16)12-15-11-9(14)6-8(13)7-10(11)18-12;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBQSAHYVLGUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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